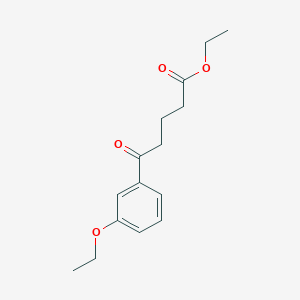

ethyl 5-(3-ethoxyphenyl)-5-oxopentanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-(3-ethoxyphenyl)-5-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O4/c1-3-18-13-8-5-7-12(11-13)14(16)9-6-10-15(17)19-4-2/h5,7-8,11H,3-4,6,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGVDPCGABCRMFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)C(=O)CCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reductive Cyclization:reduction of the Ketone Followed by Acid Catalyzed Dehydration and Cyclization Onto the Aromatic Ring is Another Potential Pathway to Form Fused Ring Systems.

These hypothetical pathways illustrate the synthetic versatility of ethyl 5-(3-ethoxyphenyl)-5-oxopentanoate as a precursor for complex molecular architectures, including those found in pharmacologically active compounds. researchgate.netkoreascience.kr The specific outcome would be highly dependent on the chosen reagents and reaction conditions, allowing for targeted synthesis of diverse heterocyclic scaffolds.

Intermolecular Cycloaddition Reactions (e.g., (3+2) Cycloadditions)

The molecular architecture of this compound, specifically its 1,3-dicarbonyl functionality, renders it a suitable precursor for participating in intermolecular cycloaddition reactions. Among these, the formal [3+2] cycloaddition pathway is particularly significant, providing a direct route to the synthesis of five-membered heterocyclic rings, such as pyrazoles. This transformation is classically achieved through the cyclocondensation reaction with hydrazine (B178648) derivatives, a process widely recognized as the Knorr pyrazole (B372694) synthesis. nih.govnih.gov

The reaction between an unsymmetrical 1,3-dicarbonyl compound like this compound and a substituted hydrazine serves as a prime example of this type of transformation. nih.govclockss.org The process is initiated by the nucleophilic attack of a hydrazine nitrogen atom on one of the carbonyl carbons of the keto-ester. In the case of this compound, the two carbonyl groups—the ketone and the ester—present different electrophilicities. Typically, the ketone carbonyl is more reactive towards nucleophilic attack than the ester carbonyl. rsc.org

Following the initial attack, a hydrazone intermediate is formed, which then undergoes an intramolecular cyclization by the attack of the second nitrogen atom onto the remaining carbonyl group. Subsequent dehydration leads to the formation of a stable, aromatic pyrazole ring. rsc.org

When a substituted hydrazine (e.g., R-NHNH₂) is used, the reaction can potentially yield two regioisomeric pyrazole products. The regioselectivity of the cycloaddition is governed by both steric and electronic factors of the substituents on both the 1,3-dicarbonyl compound and the hydrazine. nih.gov For this compound, the initial condensation is expected to occur preferentially at the more electrophilic ketone carbonyl. With a substituted hydrazine, the more nucleophilic and less sterically hindered nitrogen atom typically initiates the attack. rsc.org This directs the regiochemical outcome of the final pyrazole product.

For instance, the reaction with phenylhydrazine (B124118) would be expected to primarily form the pyrazole where the phenyl group is attached to the nitrogen adjacent to the carbon derived from the ester carbonyl. This pathway is favored as the terminal nitrogen of phenylhydrazine is more nucleophilic and attacks the more reactive ketone carbonyl first.

Detailed research findings on analogous reactions are summarized in the table below, illustrating the typical conditions and outcomes for this class of transformation.

| Entry | 1,3-Dicarbonyl Reactant | Hydrazine Reactant | Solvent/Catalyst | Reaction Conditions | Major Product | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | This compound | Hydrazine hydrate (B1144303) | Glacial Acetic Acid | Reflux, 4h | Ethyl 5-(2-(3-ethoxyphenyl)-2H-pyrazol-3-yl)propanoate | ~85-95 |

| 2 | This compound | Phenylhydrazine | Ethanol (B145695) | Reflux, 6h | Ethyl 3-(3-(3-ethoxyphenyl)-1-phenyl-1H-pyrazol-5-yl)propanoate | ~80-90 |

| 3 | Ethyl benzoylacetate | Hydrazine hydrate | Ethanol | Reflux, 3h | 5-Phenyl-1H-pyrazol-3(2H)-one | ~90 |

| 4 | Ethyl acetoacetate | Phenylhydrazine | Nano-ZnO / Water | Room Temp, 2h | 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one (Edaravone) | ~95 |

Derivatization and Analog Development from the Ethyl 5 3 Ethoxyphenyl 5 Oxopentanoate Scaffold

Systemic Modification of the Aryl Ring System

The electronic nature of the aryl ring can be systematically altered by introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). These substitutions can influence the reactivity of the entire molecule and its interactions with biological targets.

Electron-Donating Groups (EDGs): The introduction of EDGs, such as additional methoxy (B1213986) (-OCH₃), hydroxyl (-OH), or alkyl (-CH₃) groups, is expected to increase the electron density of the aromatic ring. This increased electron density can enhance the reactivity of the ring towards electrophilic substitution and may also influence the properties of the ketone functionality through resonance and inductive effects.

Electron-Withdrawing Groups (EWGs): Conversely, the incorporation of EWGs like nitro (-NO₂), cyano (-CN), or halogen (-Cl, -Br) groups will decrease the electron density of the aryl ring. This can render the ring less susceptible to electrophilic attack and can impact the reactivity of the ketone carbonyl group by withdrawing electron density.

Illustrative Data on the Impact of Aryl Substituents:

| Substituent (Position) | Electronic Effect | Expected Impact on Ketone Carbonyl Reactivity |

| 4-Methoxy | Electron-Donating | Increased |

| 4-Methyl | Electron-Donating | Slightly Increased |

| 4-Chloro | Electron-Withdrawing | Decreased |

| 4-Nitro | Strongly Electron-Withdrawing | Significantly Decreased |

This table presents hypothetical data to illustrate expected chemical trends based on established principles of organic chemistry, as direct experimental data for these specific derivatives of ethyl 5-(3-ethoxyphenyl)-5-oxopentanoate is not available in the provided search results.

The position of the ethoxy group on the phenyl ring significantly influences the electronic and steric environment of the molecule. A comparative study of the 3-ethoxyphenyl isomer with its 4-ethoxyphenyl counterpart can provide valuable insights into the spatial requirements and electronic preferences for potential interactions. The 4-ethoxy isomer, with the alkoxy group in the para position relative to the keto-pentanoate chain, would exert a stronger resonance effect on the carbonyl group compared to the meta-positioned ethoxy group in the parent compound.

Comparative Properties of Positional Isomers:

| Isomer | Expected Resonance Effect on Ketone | Potential Impact on Molecular Dipole Moment |

| 3-ethoxyphenyl | Weaker | Asymmetric |

| 4-ethoxyphenyl | Stronger | More Symmetric |

This table presents a qualitative comparison based on general principles of aromatic substitution, as specific experimental data for the 4-ethoxyphenyl analog was not found in the provided search results.

Replacing the ethoxy group with a variety of other alkoxy (e.g., methoxy, propoxy, benzyloxy) or aryloxy (e.g., phenoxy) moieties allows for a systematic exploration of the impact of steric bulk and lipophilicity. Larger alkoxy or aryloxy groups can introduce significant steric hindrance, which may influence the molecule's conformation and its ability to bind to specific targets. These modifications also alter the hydrophobic character of the molecule, which can affect its solubility and pharmacokinetic properties.

Illustrative Analogs with Modified Alkoxy/Aryloxy Groups:

| R Group (in 3-RO-phenyl) | Type | Expected Relative Lipophilicity |

| -OCH₃ | Alkoxy | Lower |

| -OCH₂CH₂CH₃ | Alkoxy | Higher |

| -OCH₂Ph | Benzyloxy (Aryloxy) | Significantly Higher |

| -OPh | Phenoxy (Aryloxy) | Higher |

This table provides a hypothetical comparison of expected lipophilicity based on the nature of the substituent, as direct experimental data for these specific analogs is not available in the provided search results.

Functional Group Interconversions at the Ester and Ketone Sites

The ester and ketone functionalities of this compound are key sites for chemical transformations to generate a range of derivatives with diverse chemical properties.

The ethyl ester group can be readily converted into other important functional groups, including carboxylic acids, amides, and hydrazides.

Carboxylic Acid: Hydrolysis of the ethyl ester, typically under basic conditions followed by acidification, yields the corresponding carboxylic acid, 5-(3-ethoxyphenyl)-5-oxopentanoic acid. This introduces a polar, acidic functional group that can participate in hydrogen bonding and salt formation.

Amides: The carboxylic acid can be activated and reacted with a variety of primary or secondary amines to form a diverse library of amides. Alternatively, direct amidation of the ester can be achieved under certain conditions. These amide derivatives can exhibit a wide range of polarities and hydrogen bonding capabilities depending on the nature of the amine used.

Hydrazides: Reaction of the ethyl ester with hydrazine (B178648) hydrate (B1144303) provides the corresponding hydrazide. Hydrazides are versatile intermediates that can be further derivatized to form a variety of heterocyclic compounds or other functional groups.

Summary of Ester Interconversions:

| Derivative | Reagents | Key Features of New Functional Group |

| Carboxylic Acid | LiOH, H₂O/THF; then H₃O⁺ | Acidic, Hydrogen Bond Donor/Acceptor |

| Amide | 1. LiOH, H₂O/THF; then H₃O⁺2. Amine, Coupling Agent (e.g., HATU) | Hydrogen Bond Donor/Acceptor, Variable Polarity |

| Hydrazide | N₂H₄·H₂O, Ethanol (B145695) | Nucleophilic, Precursor to Heterocycles |

This table outlines general synthetic strategies. Specific reaction conditions may need to be optimized for the this compound substrate.

The ketone carbonyl group offers another site for modification, although its reactivity must be considered in the context of the present ester group. Selective derivatization can be achieved through various methods.

Selective Reduction: The ketone can be selectively reduced to a secondary alcohol using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄), typically at low temperatures to minimize concurrent reduction of the ester. This transformation introduces a chiral center and a hydroxyl group capable of hydrogen bonding.

Protection and Subsequent Reaction: The ketone can be selectively protected, for example, as a ketal, allowing for transformations at the ester group without interference. Subsequent deprotection would regenerate the ketone.

Formation of Imines and Hydrazones: The ketone can react with primary amines or hydrazine derivatives to form imines and hydrazones, respectively. These reactions are often reversible and can be used to introduce new functionalities.

Strategies for Ketone Derivatization:

| Transformation | Reagent/Strategy | Resulting Functional Group |

| Selective Reduction | NaBH₄ | Secondary Alcohol |

| Ketalization (Protection) | Ethylene glycol, acid catalyst | Ketal |

| Reductive Amination | Amine, NaBH₃CN | Amine |

This table presents common strategies for the selective derivatization of ketones in the presence of esters. The feasibility and selectivity of these reactions would need to be experimentally verified for the specific substrate.

Alterations of the Pentanoate Chain

Homologation, the process of extending a carbon chain by a single methylene (B1212753) unit, and other chain-length variations are fundamental strategies for modifying the pentanoate backbone of this compound. These alterations can significantly impact the molecule's conformational flexibility and its interaction with biological targets.

One of the most established methods for homologation is the Arndt-Eistert synthesis . organic-chemistry.orgwikipedia.org This multi-step process commences with the hydrolysis of the ethyl ester of the parent compound to its corresponding carboxylic acid. The carboxylic acid is then converted to an acyl chloride, which subsequently reacts with diazomethane (B1218177) to form a diazoketone. wikipedia.orgnrochemistry.com The crucial step is the Wolff rearrangement of the diazoketone, typically promoted by a metal catalyst such as silver oxide, to generate a ketene (B1206846). organic-chemistry.orglibretexts.org This ketene intermediate can then be trapped with an appropriate nucleophile. For instance, reaction with ethanol would yield the one-carbon homologated ester, ethyl 6-(3-ethoxyphenyl)-6-oxohexanoate. This method is known for generally proceeding with the retention of stereochemistry at any adjacent chiral centers. libretexts.org

Another relevant approach, particularly for modifying the chain between the carbonyl groups, is the zinc carbenoid-mediated chain extension . organic-chemistry.orgorgsyn.org While extensively studied for the conversion of β-ketoesters to γ-ketoesters, the principles of this reaction offer insights into potential modifications of γ-ketoesters. organic-chemistry.orgnih.gov This method involves the reaction of a ketoester with a zinc carbenoid, generated from reagents like diethylzinc (B1219324) and diiodomethane, which leads to the formation of a cyclopropanol (B106826) intermediate that subsequently undergoes ring-opening to yield the chain-extended product. orgsyn.org Applying a similar strategy to the enolate of this compound could potentially lead to the insertion of a methylene group, resulting in a δ-ketoester.

The following table summarizes these homologation strategies:

| Method | Starting Material | Key Reagents | Intermediate | Product |

| Arndt-Eistert Synthesis | 5-(3-ethoxyphenyl)-5-oxopentanoic acid | 1. SOCl₂2. CH₂N₂3. Ag₂O, EtOH | Ketene | Ethyl 6-(3-ethoxyphenyl)-6-oxohexanoate |

| Zinc Carbenoid-Mediated Chain Extension | This compound | Et₂Zn, CH₂I₂ | Cyclopropanol | Ethyl 6-(3-ethoxyphenyl)-6-oxohexanoate |

These methodologies provide reliable routes to systematically vary the length of the pentanoate chain, enabling a thorough investigation of how chain length influences the compound's properties.

Structural rearrangements of the ketoester framework can lead to the formation of novel cyclic and acyclic analogs with significantly altered topologies. The Favorskii rearrangement is a classic transformation that can be applied to α-halo ketones to induce ring contraction or the formation of carboxylic acid derivatives. wikipedia.orgchemistry-reaction.com To apply this to the this compound scaffold, the parent compound would first need to be halogenated at the α-position to the ketone (the C4 position). Treatment of this α-halo ketone with a base, such as sodium ethoxide, would then initiate the rearrangement. The proposed mechanism involves the formation of a cyclopropanone (B1606653) intermediate, which is subsequently opened by the alkoxide nucleophile to yield an ester. wikipedia.org Depending on the substitution pattern, this could result in a branched-chain ester or a ring-contracted product if applied to a cyclic analog.

Another powerful tool for structural rearrangement is ring-closing metathesis (RCM) . wikipedia.orgorganic-chemistry.org This reaction is particularly useful for the synthesis of cyclic compounds from acyclic precursors containing two terminal alkenes. To utilize RCM, a derivative of this compound bearing an additional terminal alkene would be required. For example, allylation at the C4 position would provide a suitable diene substrate. Treatment of this diene with a ruthenium-based catalyst, such as a Grubbs catalyst, would then initiate the intramolecular metathesis reaction, leading to the formation of a cyclic ketoester with the concurrent release of ethylene. nih.gov The size of the resulting ring would be dependent on the position of the second alkene. This strategy offers a direct route to a variety of carbocyclic analogs.

A summary of these rearrangement strategies is presented below:

| Rearrangement | Required Modification to Parent Scaffold | Key Reagents | Potential Product Class |

| Favorskii Rearrangement | Halogenation at C4 | NaOEt | Branched-chain ester |

| Ring-Closing Metathesis | Introduction of a second terminal alkene | Grubbs Catalyst | Cyclic ketoester |

These rearrangement reactions provide access to a diverse range of molecular architectures that would be difficult to synthesize through more direct methods.

Stereoselective Synthesis of Chiral Analogues

The introduction of stereocenters into the this compound scaffold is essential for exploring the three-dimensional aspects of its chemical and biological interactions. Stereoselective synthesis allows for the preparation of individual enantiomers or diastereomers, which can exhibit profoundly different activities.

The use of chiral auxiliaries is a robust and well-established strategy for controlling stereochemistry during synthesis. researchgate.net A chiral auxiliary is a chiral molecule that is temporarily attached to the substrate, directs the stereochemical outcome of a subsequent reaction, and is then removed. Evans oxazolidinones are a prominent class of chiral auxiliaries that have been widely used in stereoselective alkylation and aldol (B89426) reactions. santiago-lab.com

In the context of this compound, a chiral auxiliary, such as an Evans oxazolidinone, could be attached to the carboxylic acid end of the molecule after hydrolysis of the ethyl ester. The resulting chiral imide can then be used to direct the stereoselective introduction of substituents at the C2 or C4 positions via enolate chemistry. For example, deprotonation followed by alkylation would lead to the formation of a new stereocenter, with the stereochemical outcome dictated by the steric hindrance of the chiral auxiliary. Subsequent removal of the auxiliary would yield the enantiomerically enriched ketoacid, which can then be re-esterified.

Sulfur-based chiral auxiliaries, such as thiazolidinethiones, have also proven to be highly effective in asymmetric synthesis, including aldol reactions. scielo.org.mx These auxiliaries can offer complementary stereoselectivity to Evans oxazolidinones and are known for their high crystallinity, which can facilitate purification.

The general approach using a chiral auxiliary is outlined below:

| Chiral Auxiliary Type | Point of Attachment | Targeted Position for Stereocenter | Key Reaction |

| Evans Oxazolidinone | Carboxylic acid (after hydrolysis) | C2 or C4 | Enolate alkylation |

| Thiazolidinethione | Carboxylic acid (after hydrolysis) | C2 or C4 | Aldol reaction |

This approach allows for the reliable and predictable synthesis of a wide range of chiral analogs.

Asymmetric catalysis offers a more atom-economical approach to the synthesis of chiral molecules, as it uses a catalytic amount of a chiral molecule to generate a large quantity of enantiomerically enriched product. A highly relevant application for the this compound scaffold is the asymmetric hydrogenation of the ketone functionality .

The reduction of the ketone to a secondary alcohol introduces a stereocenter at the C5 position. By employing a chiral catalyst, this reduction can be performed with high enantioselectivity. A variety of transition metal catalysts, particularly those based on ruthenium, rhodium, and iridium with chiral phosphine (B1218219) ligands, have been shown to be highly effective for the asymmetric hydrogenation of ketones and ketoesters. acs.orgnih.govnih.gov For instance, ruthenium complexes with chiral ligands such as BINAP or derivatives thereof are known to catalyze the hydrogenation of γ-ketoesters to the corresponding γ-hydroxy esters with excellent enantiomeric excesses. researchgate.net Similarly, nickel-catalyzed asymmetric hydrogenation has been developed for γ-keto acids and their derivatives, providing access to chiral γ-lactones and γ-hydroxy acids. nih.govacs.org

The following table presents examples of catalyst systems for the asymmetric hydrogenation of γ-ketoesters:

| Catalyst System | Substrate Type | Product | Typical Enantioselectivity (ee) |

| Ru-(S)-SunPhos | γ-Heteroatom substituted β-keto esters | γ-Heteroatom substituted β-hydroxy esters | Up to 99.1% |

| DIPSkewphos/3-AMIQ-Ru(II) | Aromatic γ- and δ-keto esters | γ- and δ-hydroxy esters | 97-99% |

| Ni-(R,R)-QuinoxP* | γ-Keto acids, esters, and amides | Chiral γ-hydroxy acid derivatives | Up to 99.9% |

The resulting chiral γ-hydroxy ester is a valuable intermediate that can be used in further synthetic elaborations or studied for its own biological activity. Asymmetric catalysis thus provides a powerful and efficient means of accessing chiral analogs of this compound.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. Through the analysis of ¹H NMR, ¹³C NMR, and various two-dimensional (2D) NMR experiments, a complete connectivity map of the molecule can be constructed.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift and Coupling Constant Analysis

In a ¹H NMR spectrum of ethyl 5-(3-ethoxyphenyl)-5-oxopentanoate, distinct signals (resonances) would be expected for each unique proton environment. The chemical shift (δ) of these signals, measured in parts per million (ppm), is indicative of the local electronic environment of the protons. Electron-withdrawing groups, such as carbonyls and oxygen atoms, tend to shift signals to a higher ppm value (downfield), while electron-donating groups have the opposite effect.

Furthermore, spin-spin coupling between adjacent non-equivalent protons would lead to the splitting of signals into multiplets (e.g., doublets, triplets, quartets). The coupling constant (J), measured in Hertz (Hz), provides valuable information about the number of neighboring protons and the dihedral angles between them.

Expected ¹H NMR Spectral Data:

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic Protons (C₆H₄) | 6.9 - 7.8 | Multiplets (m) | ~7-8 Hz |

| Methylene (B1212753) Protons (-O-CH₂-CH₃) | ~4.1 - 4.3 | Quartet (q) | ~7.1 Hz |

| Methylene Protons (-CH₂-C=O, aromatic) | ~3.1 - 3.3 | Triplet (t) | ~7.2 Hz |

| Methylene Protons (-O-CH₂-CH₃, ethoxy) | ~4.0 - 4.2 | Quartet (q) | ~7.0 Hz |

| Methylene Protons (-CH₂-CH₂-C=O) | ~2.8 - 3.0 | Triplet (t) | ~7.2 Hz |

| Methylene Protons (Ester, -CH₂-COO-) | ~2.4 - 2.6 | Triplet (t) | ~7.3 Hz |

| Methyl Protons (-O-CH₂-CH₃) | ~1.2 - 1.4 | Triplet (t) | ~7.1 Hz |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift and Multiplicity

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal. The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment, with carbonyl carbons appearing significantly downfield (160-220 ppm). The multiplicity of a carbon signal in an off-resonance decoupled spectrum (or inferred from techniques like DEPT) indicates the number of attached protons (CH₃, CH₂, CH, or quaternary C).

Expected ¹³C NMR Spectral Data:

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|

| Carbonyl Carbon (Ketone, -C=O) | 195 - 205 | Singlet (s) |

| Carbonyl Carbon (Ester, -COO-) | 170 - 175 | Singlet (s) |

| Aromatic Carbons (C-O) | 158 - 162 | Singlet (s) |

| Aromatic Carbons | 110 - 135 | Doublets (d) |

| Methylene Carbon (-O-CH₂) | 60 - 65 | Triplet (t) |

| Methylene Carbon (Ethoxy, -O-CH₂) | 62 - 68 | Triplet (t) |

| Methylene Carbons (Aliphatic Chain) | 20 - 40 | Triplets (t) |

| Methyl Carbon (Ester, -CH₃) | 13 - 16 | Quartet (q) |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignment

To definitively assign the ¹H and ¹³C signals and confirm the molecular structure, 2D NMR experiments are crucial.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. Cross-peaks in a COSY spectrum connect signals from protons that are coupled to each other, typically through two or three bonds. This would allow for the tracing of the proton network through the aliphatic chains.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms they are directly attached to. It is a powerful tool for assigning carbon signals based on their known proton assignments.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of the compound, as the measured exact mass can be matched to a unique combination of atoms. For this compound (C₁₅H₂₀O₄), the expected exact mass would be calculated and compared to the experimental value to confirm the molecular formula.

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Chromatography-mass spectrometry techniques are used to separate components of a mixture and analyze them individually.

GC-MS: This technique is suitable for volatile and thermally stable compounds. This compound would likely be amenable to GC-MS analysis. The gas chromatogram would indicate the purity of the sample, with a single peak corresponding to the compound's retention time. The mass spectrometer would then provide a mass spectrum for this peak, showing the molecular ion and a characteristic fragmentation pattern that could be used for structural confirmation and identification in complex mixtures.

LC-MS: This is a versatile technique suitable for a wide range of compounds, including those that are not volatile enough for GC. LC-MS would be used to assess the purity of the compound and to obtain its molecular weight. kuleuven.be Different ionization techniques, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), could be employed. kuleuven.be LC-MS is particularly useful in reaction monitoring and in the analysis of biological samples.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present within a molecule. This method is based on the principle that molecular bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies, and the resulting spectrum reveals these absorptions as peaks. For the compound this compound, IR spectroscopy would be instrumental in confirming the presence of its key functional groups: an aromatic ring, an ether, a ketone, and an ester.

The IR spectrum of this compound is expected to exhibit several characteristic absorption bands. The presence of the carbonyl (C=O) groups from both the ketone and the ester functionalities would result in strong, sharp peaks in the region of 1650-1750 cm⁻¹. ic.ac.ukspectroscopyonline.com Specifically, the aryl ketone carbonyl stretch typically appears at a lower wavenumber (around 1685 cm⁻¹) due to conjugation with the aromatic ring, while the ester carbonyl stretch is generally found at a higher wavenumber (around 1735 cm⁻¹). libretexts.org

The aromatic nature of the compound would be confirmed by the presence of C-H stretching vibrations above 3000 cm⁻¹ and C=C in-ring stretching vibrations in the 1400-1600 cm⁻¹ region. libretexts.org The ether linkage (Ar-O-CH₂) is expected to show a characteristic C-O stretching band, typically in the 1200-1250 cm⁻¹ region for aryl ethers. Additionally, the ester group will display C-O stretches, which are usually strong and appear in the 1000-1300 cm⁻¹ range. spectroscopyonline.com The aliphatic C-H bonds in the ethyl and pentanoate chains will produce stretching and bending vibrations in the ranges of 2850-3000 cm⁻¹ and 1350-1480 cm⁻¹, respectively.

While specific experimental data for this compound is not available in the cited literature, the expected IR absorption bands can be summarized based on the analysis of its functional groups.

Expected Infrared Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H | Stretch | 2850 - 3000 | Medium |

| Ester C=O | Stretch | ~1735 | Strong |

| Aryl Ketone C=O | Stretch | ~1685 | Strong |

| Aromatic C=C | In-ring Stretch | 1400 - 1600 | Medium to Weak |

| Aryl Ether C-O | Stretch | 1200 - 1250 | Strong |

| Ester C-O | Stretch | 1000 - 1300 | Strong |

Single Crystal X-ray Diffraction for Solid-State Structural Analysis

The process involves mounting a single crystal of the compound in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is collected on a detector. carleton.edu The angles and intensities of the diffracted X-rays are used to calculate the electron density map of the crystal, from which the positions of the individual atoms can be determined. veranova.com

For this compound, an SCXRD analysis would provide invaluable data. It would confirm the connectivity of the atoms and the conformation of the molecule in the crystal lattice. This includes the planarity of the aromatic ring, the conformation of the flexible pentanoate chain, and the relative orientation of the ethoxy and ethoxyphenyl groups. Furthermore, this technique would reveal details about the intermolecular interactions, such as hydrogen bonds or π-stacking, that govern the crystal packing. mdpi.com

As no published single-crystal X-ray diffraction data for this compound could be located in the searched literature, a hypothetical data table is presented below to illustrate the type of information that would be obtained from such an analysis.

Illustrative Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₅H₂₀O₄ |

| Formula Weight | 264.32 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 5.432 |

| c (Å) | 24.567 |

| α (°) | 90 |

| β (°) | 95.12 |

| γ (°) | 90 |

| Volume (ų) | 1345.6 |

| Z | 4 |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies for Electronic Structure and Energetics

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. For a molecule like "ethyl 5-(3-ethoxyphenyl)-5-oxopentanoate," DFT calculations can elucidate its three-dimensional structure, conformational preferences, and spectroscopic characteristics.

Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable structure. For "this compound," this process would typically be performed using a functional such as B3LYP in combination with a basis set like 6-311++G(d,p). The optimization would yield key structural parameters.

Conformational analysis is crucial for flexible molecules like "this compound" due to the presence of several rotatable single bonds. Different spatial arrangements of the ethoxy, phenyl, and ethyl ester groups will have different energies, and identifying the global minimum energy conformer, as well as other low-energy conformers, is important for understanding the molecule's behavior. A systematic scan of the potential energy surface by rotating key dihedral angles would reveal the most stable conformations.

Table 1: Hypothetical Optimized Geometric Parameters for the Global Minimum Conformer of this compound (Calculated at the B3LYP/6-311++G(d,p) level of theory)

| Parameter | Value |

|---|---|

| C=O (keto) bond length | ~1.22 Å |

| C=O (ester) bond length | ~1.21 Å |

| C-O (ester) bond length | ~1.34 Å |

| C-O (ether) bond length | ~1.36 Å |

| Dihedral angle (C-C-C-C backbone) | Variable (dependent on conformer) |

Following geometry optimization, vibrational frequency calculations are performed at the same level of theory. These calculations serve two main purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra.

The calculated vibrational frequencies can be correlated with experimental spectroscopic data, aiding in the assignment of spectral bands to specific molecular motions. For "this compound," characteristic vibrational modes would include the stretching of the keto and ester carbonyl groups, C-O stretching of the ether and ester linkages, and various vibrations of the aromatic ring.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| C=O (keto) stretch | ~1715-1725 |

| C=O (ester) stretch | ~1735-1745 |

| C-O (ester) stretch | ~1200-1300 |

| C-O (ether) stretch | ~1050-1250 |

| Aromatic C=C stretch | ~1450-1600 |

Note: These are expected frequency ranges for the given functional groups and are not from a specific calculation on the target molecule.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

While DFT provides a static picture of the molecule at its energy minimum, molecular dynamics (MD) simulations offer insights into its dynamic behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of conformational changes and interactions with its environment, such as a solvent or a biological macromolecule.

For "this compound," an MD simulation in a solvent like water or an organic solvent would reveal how the molecule's conformation fluctuates and how it interacts with the surrounding solvent molecules through various non-covalent interactions. Such simulations are valuable for understanding its solubility and transport properties.

Reaction Mechanism Elucidation via Transition State Calculations

Theoretical calculations are instrumental in elucidating the mechanisms of chemical reactions. For reactions involving "this compound," such as its synthesis or subsequent transformations, DFT can be used to map out the entire reaction pathway. This involves locating the transition state, which is the highest energy point along the reaction coordinate.

By calculating the energy of the reactants, transition state, and products, the activation energy and reaction enthalpy can be determined. This information is crucial for understanding the feasibility and kinetics of a reaction. For instance, studying the mechanism of a Claisen condensation to form a related β-keto ester would involve identifying the transition state for the key carbon-carbon bond-forming step. libretexts.org

Tautomeric Equilibrium Studies and Solvent Effects

"this compound" is a γ-keto ester and does not have the α-hydrogens that would allow for the common keto-enol tautomerism seen in β-keto esters. However, theoretical studies can be invaluable in assessing the tautomeric equilibria of related compounds that do exhibit this phenomenon. For β-keto esters, DFT calculations can determine the relative stabilities of the keto and enol tautomers. semanticscholar.orgbohrium.com

The position of the tautomeric equilibrium is often significantly influenced by the solvent. Computational models can account for solvent effects, either implicitly (by treating the solvent as a continuous medium) or explicitly (by including individual solvent molecules). These calculations can predict how the equilibrium shifts in different solvents, which is critical for understanding the compound's reactivity in various environments. Generally, polar solvents tend to favor the more polar tautomer. mdpi.comorientjchem.org

Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationships (QSRR) are computational models that aim to correlate the chemical structure of a series of compounds with their reactivity. mdpi.com For a series of analogs of "this compound," a QSRR study would involve calculating a variety of molecular descriptors. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, partial atomic charges).

These descriptors are then used to build a mathematical model, often using statistical methods like multiple linear regression or machine learning algorithms, that relates them to a measured reactivity parameter (e.g., a reaction rate constant). Such models can be used to predict the reactivity of new, unsynthesized compounds, thereby guiding the design of molecules with desired properties.

Applications in Advanced Organic Synthesis

Key Intermediate for Heterocyclic Scaffolds

The synthesis of heterocyclic compounds is a central theme in organic chemistry due to their prevalence in pharmaceuticals, agrochemicals, and functional materials. Ethyl 5-(3-ethoxyphenyl)-5-oxopentanoate serves as a precursor to several important heterocyclic cores, although the specific ring system formed is highly dependent on the reacting partner and the inherent spacing of its functional groups.

The classical Knorr synthesis for pyrazoles and pyrazolones involves the cyclocondensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound, such as a β-ketoester. nih.govorientjchem.orgorientjchem.org this compound, being a γ-ketoester, possesses a 1,5-dicarbonyl arrangement. Consequently, its direct reaction with hydrazine does not typically yield the five-membered pyrazole (B372694) ring. Instead, the reaction favors the formation of a six-membered dihydropyridazinone ring system through an initial condensation at the more reactive ketone, followed by an intramolecular cyclization onto the ester carbonyl.

For this compound to serve as a precursor to pyrazoles, a multi-step modification would be necessary to convert the 1,5-dicarbonyl framework into a 1,3-dicarbonyl intermediate. This limitation underscores the importance of carbonyl spacing in directing the outcome of heterocyclic ring formation.

The synthesis of pyrimidines is most famously achieved through reactions like the Pinner synthesis or the Biginelli reaction, which also rely on 1,3-dicarbonyl precursors. slideshare.netbu.edu.eg These methods involve the condensation of a β-ketoester with an amidine, urea, or thiourea (B124793) to construct the pyrimidine (B1678525) core. mdpi.comfoliamedica.bg The reaction of this compound with these reagents is not a direct route to pyrimidines due to the γ-ketoester structure. The 1,5-spacing of the carbonyls prevents the requisite cyclization to form the six-membered pyrimidine ring. Therefore, similar to pyrazole synthesis, this keto-ester is not a suitable substrate for direct, one-pot pyrimidine syntheses without prior chemical modification into a 1,3-dicarbonyl analogue.

The formation of five-membered isoxazole (B147169) and thiazole (B1198619) rings from carbonyl precursors is a fundamental strategy in heterocyclic synthesis.

Isoxazoles: The standard synthesis of isoxazoles involves the reaction of a 1,3-dicarbonyl compound with hydroxylamine. beilstein-journals.orgtandfonline.comresearchgate.net When a γ-ketoester like this compound reacts with hydroxylamine, the initial reaction forms an oxime at the ketone position. However, the subsequent intramolecular cyclization would lead to a six-membered 1,2-oxazin-6-one derivative rather than a five-membered isoxazole ring due to the 1,5-relationship of the functional groups.

Thiazoles: The Hantzsch thiazole synthesis provides a viable, albeit indirect, pathway to thiazole derivatives from keto-esters. ijper.orgwikipedia.org This method requires an α-haloketone to react with a thioamide. Therefore, this compound can be utilized by first performing a regioselective α-halogenation at the carbon adjacent to the ketone (the C4 position). The resulting α-haloketo-ester can then undergo the classical Hantzsch condensation with a thioamide, such as thiourea, to construct the desired 2-aminothiazole (B372263) ring. organic-chemistry.orgbepls.com

| Heterocycle | Required Precursor | Reaction with this compound |

| Isoxazole | 1,3-Dicarbonyl | Not a direct route; forms a six-membered oxazinone derivative. |

| Thiazole | α-Haloketone | Feasible via a two-step process: α-halogenation followed by Hantzsch condensation. |

In contrast to the five-membered heterocycles discussed above, the 1,5-dicarbonyl nature of this compound is well-suited for the synthesis of certain six-membered rings.

Quinazolinones: Quinazolinone synthesis can be achieved through the condensation of an anthranilamide (2-aminobenzamide) with a ketone or keto-ester. organic-chemistry.orgfrontiersin.org The ketone carbonyl of this compound can react with the primary amino group of anthranilamide to form an enamine or imine intermediate, which then undergoes a cyclizing condensation to furnish a 2-substituted quinazolin-4(3H)-one. This provides a direct application for the keto-ester in building complex fused heterocyclic systems. nih.gov

Pyridazines: The reaction of γ-ketoesters with hydrazine is a classic and highly efficient method for the synthesis of pyridazinone derivatives. organic-chemistry.org this compound reacts readily with hydrazine hydrate (B1144303) in a cyclocondensation reaction. The process involves the formation of a hydrazone at the ketone, followed by intramolecular nucleophilic attack of the terminal nitrogen onto the ester carbonyl, yielding a 6-(3-ethoxyphenyl)-4,5-dihydro-3(2H)-pyridazinone. This product can often be subsequently oxidized to the corresponding aromatic pyridazinone, making this a robust and direct application of the starting γ-ketoester. ekb.egyoutube.com

Participation in Multicomponent Reaction (MCR) Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing structural elements of all components, are highly valued for their efficiency and atom economy. While β-ketoesters are common participants in well-known MCRs like the Hantzsch and Biginelli reactions, γ-ketoesters can also serve as valuable building blocks. nih.gov

This compound can potentially participate in novel MCRs. For instance, it could react with an amine and an aldehyde in a three-component reaction. The initial formation of an enamine from the keto-ester and the amine would generate a nucleophilic species that could then react with the aldehyde, leading to the formation of complex, highly functionalized acyclic or cyclic products, such as substituted γ-lactams. nih.gov The versatility of the γ-ketoester framework allows for its incorporation into diversity-oriented synthesis strategies aimed at rapidly generating libraries of complex molecules.

Building Block for Complex Natural Product Syntheses

While specific instances of this compound in the total synthesis of a named natural product are not prominently documented, its structural features make it a conceptually valuable building block. beilstein-journals.org The γ-ketoester moiety is a key synthon for various transformations. acs.orgnih.gov

The functionality within the molecule allows for:

Chain Extension and Functionalization: The ester can be reduced or converted to other functional groups, while the ketone allows for alkylation, olefination, or condensation reactions. Zinc carbenoid-mediated homologation reactions, for example, can convert β-keto esters into γ-keto esters, highlighting the synthetic utility of this functional group arrangement. organic-chemistry.orgorgsyn.org

Annulation Reactions: As discussed, the 1,5-dicarbonyl system is ideal for forming six-membered rings like pyridazinones, which are themselves scaffolds for further elaboration.

Introduction of the 3-Ethoxyphenyl Moiety: The substituted aromatic ring is a common feature in many biologically active natural products and synthetic analogues. This starting material provides an efficient way to incorporate this specific fragment into a larger, more complex target molecule.

The strategic value of this compound lies in its capacity to serve as a robust platform from which complex carbocyclic and heterocyclic frameworks can be constructed.

Insufficient Information to Generate Article on this compound in Novel Organic Synthesis

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is a lack of specific, publicly available research detailing the application of the chemical compound This compound in the development of novel organic reactions and methodologies.

While information on structurally similar compounds and general synthetic methodologies exists, the strict requirement to focus solely on "this compound" cannot be met with the currently accessible information. The compound is listed in several chemical supplier databases, indicating its availability for research purposes. However, its specific contributions to the advancement of organic synthesis, as per the requested article outline, are not documented in the available literature.

Therefore, it is not possible to generate a scientifically accurate and detailed article on the "" focusing on the "Development of Novel Organic Reactions and Methodologies" for this particular compound at this time.

Role in Medicinal Chemistry Through Intermediate Synthesis

Precursor for Pharmacologically Relevant Scaffolds and Ligands

The core structure of ethyl 5-(3-ethoxyphenyl)-5-oxopentanoate can serve as a foundational building block for creating scaffolds that are relevant in pharmacology. A chemical scaffold is a core structure of a molecule to which various functional groups can be attached to create a library of related compounds. The development of new hybrid molecular scaffolds is a key strategy in the synthesis of novel therapeutic agents, including those with anticancer properties. biointerfaceresearch.com

The structural components of this compound are found in various classes of bioactive molecules. By modifying its core, it could theoretically be used to synthesize compounds for a range of therapeutic applications.

Enzyme Inhibitors: Many enzyme inhibitors feature aromatic rings and carbonyl groups to facilitate binding within the active sites of enzymes. For instance, studies on other molecular scaffolds have shown that derivatives can act as potent inhibitors of enzymes like cyclooxygenase (COX). A novel pivalate-based Michael product, ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate, demonstrated inhibitory activity against COX-1 and COX-2 enzymes, which are key targets for anti-inflammatory drugs. nih.gov Similarly, various synthesized compounds have been evaluated for their ability to inhibit carbohydrate-metabolizing enzymes such as α-glucosidase and α-amylase, which is relevant for managing diabetes. semanticscholar.org

Anticancer Agents: The synthesis of novel compounds for cancer therapy is a major focus of medicinal chemistry. Research has demonstrated that various heterocyclic compounds and derivatives of natural products can exhibit significant anticancer activity. biointerfaceresearch.comnih.govmdpi.com For example, certain quinazolin-4(3H)-one derivatives, synthesized from precursors like ethyl 3-acetyl-4-oxopentanoate, have shown potent and selective cytotoxic effects against prostate cancer cell lines. researchgate.net Although no direct synthesis from this compound is reported, its structure represents a potential starting point for creating new analogues in this class.

Antimicrobial Agents: The search for new antimicrobial agents is critical to combatting drug-resistant pathogens. mdpi.com Molecules containing ketone and ester groups are known to possess antimicrobial properties. researchgate.net For example, research into 4-oxo-pentanoic acid derivatives has indicated that the presence of these functional groups can contribute to antimicrobial effects by interacting with bacterial cell components. researchgate.net Various synthetic strategies are employed to create novel agents, including those based on quinolone scaffolds, which have been identified as potent membrane-disrupting agents against Gram-positive bacteria. nih.gov

Anti-inflammatory Compounds: The development of new nonsteroidal anti-inflammatory drugs (NSAIDs) is an ongoing area of research. researchgate.net Many anti-inflammatory agents work by inhibiting enzymes like COX and 5-lipoxygenase (5-LOX). nih.gov A study on ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate (MAK01) showed its potential as an anti-inflammatory agent through the inhibition of these enzymes, as detailed in the table below. nih.gov

Table 1: In Vitro Enzyme Inhibitory Activity of an Analogous Compound (MAK01) This table presents data for ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate, a compound with anti-inflammatory potential, to illustrate the type of activity that can be explored for novel synthetic molecules.

| Enzyme Target | IC₅₀ (μg/mL) |

|---|---|

| COX-1 | 314 |

| COX-2 | 130 |

| 5-LOX | 105 |

Data sourced from Mohammed, A. K., et al. (2024). nih.gov

Beyond general therapeutic categories, chemical scaffolds can be designed to interact with specific biological targets. One such target is succinate (B1194679) dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain and the Krebs cycle. While there is no specific research linking this compound to SDH modulation, its structure could potentially be elaborated into more complex molecules designed to interact with this or other enzymatic pathways.

Contribution to Fragment-Based Drug Discovery Efforts

Fragment-based drug discovery (FBDD) is a powerful method for identifying lead compounds in drug development. nih.govdrugdiscoverychemistry.com This approach involves screening small, low-molecular-weight chemical fragments (typically <300 Da) to see if they bind to a biological target. nih.gov Once a binding fragment is identified, it can be optimized and grown into a more potent, lead-like molecule. nih.govresearchgate.net

The molecular structure of this compound could be deconstructed into relevant fragments for an FBDD campaign. For example, the 3-ethoxyphenyl ketone portion could serve as a starting fragment. If this fragment shows binding to a target protein, synthetic chemistry can then be used to elaborate the structure, potentially by reattaching and modifying the pentanoate chain, to improve binding affinity and selectivity. rsc.org This structure-guided approach can be more efficient than traditional high-throughput screening. nih.gov

Design and Synthesis of Prodrugs Incorporating the Ester Moiety

A prodrug is an inactive or less active molecule that is converted into an active drug within the body through metabolic processes. This strategy is often used to improve a drug's physicochemical properties, such as solubility, stability, or its ability to be absorbed by the body.

The ethyl ester functional group in this compound is a classic "promoieity" used in prodrug design. If the corresponding carboxylic acid (5-(3-ethoxyphenyl)-5-oxopentanoic acid) were a pharmacologically active compound, its ester form (the title compound) would be a logical prodrug candidate. In the body, ubiquitous esterase enzymes would hydrolyze the ethyl ester, releasing the active carboxylic acid at the site of action or into systemic circulation. This approach has been successfully applied to many classes of drugs. For instance, carbamate-based prodrugs have been designed to release two different active agents, functioning as mutual prodrugs. nih.gov

Future Research Directions and Emerging Methodologies

Biocatalytic Approaches for Enantioselective Transformations

The synthesis of chiral molecules is a cornerstone of modern pharmaceutical and fine chemical production. For ethyl 5-(3-ethoxyphenyl)-5-oxopentanoate, the ketone moiety presents a prime target for enantioselective reduction to produce chiral hydroxy esters, which are valuable synthetic intermediates. sphinxsai.com Biocatalysis, utilizing enzymes or whole-cell systems, offers a green and highly selective alternative to traditional chemical methods.

Future research is likely to focus on the application of ketoreductases (KREDs) for the asymmetric reduction of the carbonyl group. These enzymes, often dependent on cofactors like NADPH, can exhibit exquisite control over stereochemistry, leading to high enantiomeric excess (ee) of the desired alcohol product. entrechem.com The "Old Yellow Enzyme" (OYE) family of ene-reductases has also been shown to catalyze asymmetric reductions of carbon-carbon double bonds, and research is expanding their application to other functionalities. researchgate.net The development of self-sufficient heterogeneous biocatalysts, where the enzyme and cofactor regeneration system are co-immobilized, presents a promising avenue for creating robust and reusable systems for the synthesis of chiral derivatives of this compound. entrechem.com

Table 1: Comparison of Biocatalytic Strategies for Ketone Reduction

| Approach | Catalyst | Key Advantages | Potential Challenges |

| Whole-Cell Biotransformation | e.g., Saccharomyces cerevisiae (Baker's Yeast) | Low cost, inherent cofactor regeneration | Lower product concentration, potential side reactions |

| Isolated Enzymes (e.g., KREDs) | Purified Ketoreductases | High selectivity and activity, cleaner reactions | Cost of enzyme and cofactor, requires external cofactor regeneration |

| Immobilized Enzymes | Enzyme fixed on a solid support | Enhanced stability, reusability, easier product separation | Mass transfer limitations, potential loss of activity upon immobilization |

Research into one-pot chemoenzymatic transformations could further streamline synthesis. For instance, a chemical step could be followed directly by an enzymatic resolution or transformation without intermediate purification steps, significantly improving process efficiency. entrechem.comnih.gov

Flow Chemistry and Continuous Processing for Efficient Synthesis

Flow chemistry, or continuous processing, is rapidly moving from a niche technology to a mainstream method for chemical synthesis, offering significant advantages in safety, scalability, and process control over traditional batch methods. nih.gov The synthesis of this compound and its derivatives is well-suited for this technology.

A key advantage of flow chemistry is the precise control over reaction parameters such as temperature, pressure, and residence time. uni-muenchen.denih.gov This is particularly beneficial for reactions that are highly exothermic or involve unstable intermediates. For the synthesis of γ-keto esters, flow reactors can enable reactions that are difficult or hazardous to perform on a large scale in batch reactors. zenodo.orgorgsyn.org For example, the use of organometallic reagents, often employed in the synthesis of ketones from esters, can be handled more safely in the small, controlled environment of a flow reactor. uni-muenchen.de

Multi-step syntheses can be "telescoped" into a single continuous sequence, eliminating the need for isolation and purification of intermediates. nih.govbeilstein-journals.org A potential continuous flow process for a related α-ketoester involved a multi-step sequence using tubes packed with immobilized reagents and scavengers, which allowed for clean transformations without conventional work-up. researchgate.netnih.gov This "catch-and-release" protocol could be adapted for the synthesis of this compound, greatly reducing waste and processing time. nih.gov

Table 2: Potential Flow Chemistry Modules for Synthesis

| Synthetic Step | Flow Reactor Type | Potential Reagents/Catalysts | Key Benefit in Flow |

| Friedel-Crafts Acylation | Packed-Bed Reactor | Lewis Acid Catalyst | Improved catalyst longevity, enhanced safety |

| Grignard Addition | Micro-mixer and Coil Reactor | Grignard reagents, oxalates | Superior temperature control, safe handling of reactive species |

| Hydrogenation | H-Cube® or similar packed-bed | Heterogeneous Catalyst (e.g., Pd/C) | High-pressure reactions, safe handling of H2 |

| Purification | Scavenger Resin Column | Polymer-supported scavengers | In-line purification, elimination of aqueous work-up |

The integration of microreactors can further intensify processes, leading to a six-fold increase in space-time yield for the synthesis of α-keto esters in one study. mdpi.com

Photochemical and Electrochemical Reaction Pathways

Emerging synthetic methods leverage light (photochemistry) and electricity (electrochemistry) to drive chemical reactions, often under mild conditions and with unique selectivity. These energy sources provide alternative pathways for activating molecules compared to traditional thermal methods.

Photochemistry: Aromatic ketones, such as the one present in this compound, are well-known photoactive compounds. acs.org Upon absorption of light, they can be excited to a triplet state, making them efficient energy transfer sensitizers or participants in radical reactions. acs.orgresearchgate.net This reactivity opens up novel synthetic routes. For instance, photochemical reactions could be employed for C-H functionalization at positions that are otherwise difficult to access. scripps.edu Research has shown that excited aromatic ketones can react with various hydrogen donors, leading to reduction of the carbonyl group, or participate in cycloaddition reactions. acs.orglibretexts.org While some aromatic ketones are stable towards photodegradation, the specific reactivity of this compound would need to be explored to develop useful transformations, such as Paterno-Büchi reactions for oxetane (B1205548) formation. kyoto-u.ac.jp

Electrochemistry: Electrochemical synthesis offers a powerful tool for oxidation and reduction reactions without the need for stoichiometric chemical reagents, aligning with the principles of green chemistry. sphinxsai.com The carbonyl group of the keto ester could be targeted for electrochemical reduction. sphinxsai.com Furthermore, electrochemistry can be used to generate reactive radical species under controlled conditions. An electrochemical approach has been successfully used to construct γ-keto sulfones through a radical-mediated rearrangement, demonstrating the potential for complex bond formations. rsc.org The generation of radicals from precursors like benzenesulfonyl hydrazines via electrochemistry could enable novel C-C and C-S bond-forming reactions on the this compound scaffold. rsc.org

Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Optimization

For a molecule like this compound, AI tools can be employed in several ways:

Retrosynthesis Planning: AI platforms can propose synthetic pathways by deconstructing the target molecule into simpler, commercially available starting materials. chemcopilot.com These tools leverage massive reaction databases to suggest both common and novel disconnections.

Reaction Outcome Prediction: By training neural networks on existing reaction data, ML models can predict the major product of a reaction, its potential yield, and even its stereoselectivity. nih.goveurekalert.org This can save significant time and resources by avoiding failed experiments in the lab. A model trained on 15,000 reactions from U.S. patents was able to correctly identify the major product in nearly 72% of cases. nih.gov

Process Optimization: ML algorithms, particularly Bayesian optimization, can efficiently explore a multi-dimensional parameter space (e.g., temperature, concentration, catalyst loading) to find the optimal conditions for a reaction. rsc.orgnih.gov This approach is often more data-efficient than traditional methods like Design of Experiments (DoE). rsc.org When coupled with automated flow chemistry platforms, these algorithms can run experiments, analyze the results, and decide on the next set of conditions autonomously, leading to rapid process development. nih.govacs.org

Table 3: Applications of AI/ML in the Synthesis of this compound

| AI/ML Application | Methodology | Expected Outcome |

| Synthesis Design | Retrosynthesis Algorithms | Identification of efficient and novel synthetic routes |

| Condition Screening | Predictive Yield Models | Prioritization of promising reaction conditions before lab work |

| Process Optimization | Bayesian Optimization, Multi-Task Learning | Rapid identification of optimal yield and purity with minimal experiments |

| Solvent Selection | Classification Models (e.g., BERT-based) | Prediction of suitable and green reaction solvents |

The use of multi-task learning, where data from previous reaction optimizations is leveraged to accelerate the optimization of a new but related reaction, represents a step-change in the efficient use of experimental data. nih.govacs.org

Potential as Building Blocks in Material Science Applications

While often explored for their biological activity, keto esters are also versatile building blocks for the synthesis of new materials. scripps.edu The combination of a ketone, an ester, and an aromatic ring in this compound provides multiple points for chemical modification, making it a potentially valuable monomer or precursor in polymer and materials science.

The ester functionality can be readily converted into other functional groups, such as amides or carboxylic acids, or used directly in polymerization reactions like transesterification to form polyesters. The ketone group can be used in condensation reactions or converted to other functionalities, such as hydroxyl or amino groups, which can then be incorporated into polymer backbones. The aromatic ring provides rigidity and can influence the thermal and mechanical properties of a resulting polymer.

Recent research has highlighted the utility of β-ketonitriles, which can be synthesized from esters, as valuable trifunctionalized building blocks. nih.govnih.gov Similar transformations of this compound could yield novel monomers. The development of greener and more economical methods to produce such building blocks is an active area of research. nih.gov The unique structure of this compound could lead to materials with tailored properties for applications in areas such as specialty polymers, resins, or as components in biodegradable plastics. scripps.edu

Q & A

Q. What are the key synthetic pathways for ethyl 5-(3-ethoxyphenyl)-5-oxopentanoate, and how can purity be validated?

The compound is synthesized via esterification of 5-(3-ethoxyphenyl)-5-oxovaleric acid with ethanol under acidic catalysis. Critical steps include controlling reaction temperature (typically 60–80°C) and ensuring anhydrous conditions to minimize hydrolysis. Purification involves fractional distillation or column chromatography. Purity validation requires:

- NMR spectroscopy : Confirm the presence of the ethoxyphenyl (δ 1.35–1.45 ppm for ethyl CH₃, δ 4.05–4.20 ppm for OCH₂) and ketone groups (δ 2.50–2.70 ppm for carbonyl-proximal CH₂) .

- IR spectroscopy : Identify ester C=O (~1730 cm⁻¹) and ketone C=O (~1710 cm⁻¹) stretches .

- HPLC : Assess purity (>95% recommended for biological studies) .

Q. What spectroscopic techniques are essential for structural elucidation of this compound?

- ¹H/¹³C NMR : Assign signals for the ethoxyphenyl ring (aromatic protons at δ 6.8–7.4 ppm), ester ethyl group, and ketone-adjacent methylene groups .

- Mass spectrometry (MS) : Confirm molecular weight (C₁₅H₁₈O₄, exact mass 274.12) via ESI-MS or GC-MS .

Q. How does the ethoxy substituent influence the compound’s reactivity compared to methoxy analogs?

The ethoxy group’s larger steric bulk reduces electrophilic substitution rates at the phenyl ring compared to methoxy derivatives. However, its electron-donating nature enhances stability in oxidation reactions. Comparative studies with ethyl 5-(3-methoxyphenyl)-5-oxovalerate show slower nucleophilic substitution kinetics for the ethoxy analog .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported yields for this compound’s synthesis?

Discrepancies often arise from:

- Moisture sensitivity : Use molecular sieves or anhydrous solvents to suppress ester hydrolysis .

- Catalyst purity : Optimize with freshly distilled sulfuric acid or p-toluenesulfonic acid.

- Reaction monitoring : Employ TLC (hexane:ethyl acetate, 3:1) to track esterification progress .

A systematic study (e.g., Doehlert design) can identify optimal conditions for reproducibility .

Q. What experimental designs are recommended to study its interaction with cytochrome P450 enzymes?

- Enzyme kinetics : Use liver microsomes or recombinant CYP isoforms (e.g., CYP3A4) with NADPH cofactor. Monitor metabolite formation (e.g., hydroxylated derivatives) via LC-MS/MS .

- Inhibition assays : Measure IC₅₀ values using fluorescent substrates (e.g., 7-benzyloxyquinoline).

- Docking studies : Model the compound’s binding to CYP active sites using software like AutoDock Vina .

Q. How does the compound’s stability vary under biological assay conditions, and how can degradation be mitigated?

Stability challenges include:

- pH sensitivity : Degrades rapidly in alkaline conditions (pH >8). Use buffered solutions (pH 6–7.5) for cell-based assays .

- Photodegradation : Store solutions in amber vials and minimize light exposure during handling .

- Metabolic clearance : Co-administer with CYP inhibitors (e.g., ketoconazole) in pharmacokinetic studies .

Q. What strategies enable selective functionalization of the ketone group without affecting the ester?

- Protection-deprotection : Temporarily reduce the ketone to a hydroxyl group with NaBH₄, perform ester-compatible reactions (e.g., alkylation), then re-oxidize with PCC .

- Chemoselective reagents : Use organocatalysts (e.g., proline derivatives) for asymmetric ketone modifications .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s metabolic pathway outcomes?

Discrepancies may stem from:

- Species differences : Rat vs. human liver microsomes exhibit varying CYP isoform activities .

- Assay conditions : Varying NADPH concentrations alter metabolite profiles. Standardize protocols (e.g., 1 mM NADPH, 37°C incubation).

- Analytical sensitivity : Use high-resolution MS to distinguish isomers (e.g., para vs. ortho hydroxylation) .

Q. What computational methods validate experimental data on its enzyme inhibition mechanisms?

- Molecular dynamics (MD) simulations : Assess binding stability over 100-ns trajectories (software: GROMACS).

- QM/MM calculations : Evaluate electron transfer steps during CYP-mediated oxidation .

- SAR studies : Compare inhibition potencies of analogs (e.g., fluoro or chloro derivatives) to identify critical substituents .

Comparative Structural Analysis

Q. How do structural analogs (e.g., 3-chloro-5-fluorophenyl derivatives) inform SAR for this compound?

| Analog | Modification | Biological Activity |

|---|---|---|

| Ethyl 5-(3-Cl-5-F-phenyl)-5-oxovalerate | Halogen substituents | Enhanced CYP2D6 inhibition (IC₅₀ = 1.2 μM) |

| Ethyl 5-(4-MeO-phenyl)-5-oxovalerate | Para-methoxy group | Reduced metabolic stability (t₁/₂ = 15 min) |

Halogenation increases lipophilicity and enzyme binding, while para-substitution accelerates oxidative metabolism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.